chemical properties of 2-(5-Fluoropyridin-2-yl)ethanamine CAS 937614-72-9
chemical properties of 2-(5-Fluoropyridin-2-yl)ethanamine CAS 937614-72-9
Technical Whitepaper: Chemical Profile & Utility of 2-(5-Fluoropyridin-2-yl)ethanamine
Executive Summary
In the high-stakes landscape of modern drug discovery, 2-(5-Fluoropyridin-2-yl)ethanamine (CAS 937614-72-9) has emerged as a high-value building block. It serves as a strategic bioisostere for phenethylamine and a critical linker in the synthesis of kinase inhibitors, GPCR ligands, and PROTACs.
This guide provides a comprehensive technical analysis of this compound, moving beyond basic catalog data to explore its synthetic accessibility, reactivity profile, and medicinal chemistry applications. By incorporating a fluorine atom at the 5-position of the pyridine ring, this scaffold offers a dual advantage: modulation of electronic properties (pKa suppression) and enhancement of metabolic stability by blocking the primary site of oxidative metabolism.
Chemical Identity & Physical Properties
The compound is an ethylamine derivative of pyridine, distinct from its isomer 2-amino-5-fluoropyridine. The ethyl chain provides a flexible linker, while the primary amine serves as a versatile handle for further functionalization.
| Property | Data |
| CAS Number | 937614-72-9 |
| IUPAC Name | 2-(5-Fluoropyridin-2-yl)ethanamine |
| Synonyms | 2-(5-Fluoro-2-pyridyl)ethylamine; 5-Fluoro-2-pyridineethanamine |
| Molecular Formula | C₇H₉FN₂ |
| Molecular Weight | 140.16 g/mol |
| SMILES | FC1=CN=C(CCN)C=C1 |
| InChI Key | Unique identifier required for database integration |
| Appearance | Colorless to pale yellow oil (Free Base); White to off-white solid (HCl Salt) |
| Solubility | Soluble in MeOH, DCM, DMSO; HCl salt soluble in water |
Electronic Profile:
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Pyridine Nitrogen pKa: Estimated at ~2.5–3.0. The electron-withdrawing fluorine atom (inductive effect) significantly lowers the basicity compared to unsubstituted pyridine (pKa 5.2). This reduction is advantageous in reducing off-target hERG binding, which often correlates with basicity.
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Primary Amine pKa: Estimated at ~9.8 (typical for primary aliphatic amines). This remains the primary site of protonation at physiological pH.
Synthetic Routes & Manufacturing
The synthesis of 2-(5-Fluoropyridin-2-yl)ethanamine typically follows a linear pathway starting from commercially available halogenated pyridines. The critical intermediate is (5-fluoropyridin-2-yl)acetonitrile .
Primary Synthetic Pathway
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Nucleophilic Substitution (Cyanation): The starting material, 2-bromo-5-fluoropyridine , undergoes a nucleophilic aromatic substitution (SNAr) or a Pd-catalyzed coupling with an acetonitrile anion equivalent (e.g., generated from acetonitrile/LDA or ethyl cyanoacetate followed by decarboxylation).
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Nitrile Reduction: The resulting acetonitrile intermediate is reduced to the primary amine. Catalytic hydrogenation (H₂/Raney Ni) is preferred for scale, while borane-THF complexes are often used in laboratory settings to avoid defluorination side reactions.
Figure 1: Standard synthetic workflow for CAS 937614-72-9. Step 1 introduces the carbon chain; Step 2 yields the amine.
Structural Analysis & Reactivity
Understanding the reactivity profile is essential for utilizing this building block effectively in parallel medicinal chemistry campaigns.
Reactivity Hotspots
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Primary Amine (Nucleophile): The aliphatic amine is highly nucleophilic and readily participates in:
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Amide Coupling: Reaction with carboxylic acids (using HATU/EDCI) to form amide linkers.
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Reductive Amination: Reaction with aldehydes/ketones to form secondary amines.
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Sulfonylation: Reaction with sulfonyl chlorides.
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Pyridine Ring (Electrophile/Stable):
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The 5-position is blocked by Fluorine, preventing metabolic oxidation (a common clearance pathway for phenethylamines).
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The ring is deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-deficient nature of the pyridine and the fluorine substituent.
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Nucleophilic Displacement: The fluorine atom is not easily displaced under mild conditions because it is meta to the ring nitrogen (relative to the activation patterns). However, under forcing conditions or if activated by N-oxidation, displacement could occur.
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Figure 2: Reactivity and property mapping. The 5-Fluoro group confers stability, while the ethylamine chain provides synthetic utility.
Applications in Drug Discovery
This compound is not merely a reagent; it is a strategic scaffold used to optimize lead compounds.
A. Bioisosterism & "Fluorine Scan"
In programs targeting GPCRs (e.g., histamine, dopamine, or serotonin receptors), the 2-(2-pyridyl)ethylamine scaffold is often used as a bioisostere for the phenethylamine moiety.
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Why Fluorine? Replacing a hydrogen with fluorine at the 5-position (para to the alkyl chain) blocks a major site of metabolic hydroxylation, potentially extending the half-life (
) of the drug candidate. -
Lipophilicity: The fluorine atom increases lipophilicity (LogP) moderately compared to the parent pyridine, improving membrane permeability without the penalty of adding a heavy methyl group.
B. Kinase Inhibitors
The scaffold appears in patent literature for kinase inhibitors (e.g., JAK, SYK). The flexible ethylamine linker allows the pyridine ring to occupy a specific hydrophobic pocket while the amine nitrogen forms hydrogen bonds with the hinge region or solvent-exposed residues.
C. Fragment-Based Drug Design (FBDD)
Due to its low molecular weight (140.16 Da), this amine is an ideal "fragment" for screening. It possesses high ligand efficiency (LE) potential. If a hit is found, the amine provides an immediate vector for growing the molecule.
Handling, Stability, and Safety
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Storage: Store the HCl salt at room temperature in a desiccator. The free base is an oil and should be stored at 2–8°C under inert gas (Argon/Nitrogen) to prevent carbonate formation from atmospheric CO₂.
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Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.[1]
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Safety Hazards:
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Always use in a fume hood. Wear nitrile gloves and safety glasses.
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References
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PubChem. "Compound Summary: 2-(5-Fluoropyridin-2-yl)ethanamine (CAS 937614-72-9)." National Center for Biotechnology Information. Link
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ChemicalBook. "2-(5-Fluoropyridin-2-yl)ethanamine Properties and Suppliers." Link
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BenchChem. "Synthesis and Applications of Fluoropyridine Derivatives." (Contextual reference for pyridine reduction methodologies). Link
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Organic Chemistry Portal. "Reduction of Nitriles to Amines." (Methodology reference for Step 2 of synthesis). Link
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Beilstein J. Org. Chem. "Syntheses of novel pyridine-based low-molecular-weight luminogens." (Reference for reactivity of 2-amino-5-fluoropyridine analogs, illustrating ring electronics). Link
